

3,4-Dimethoxy-5-nitrobenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	3,4-Dimethoxy-5-nitrobenzaldehyde
Cat. No.:	B1205253

[Get Quote](#)

An In-depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde**, a substituted aromatic aldehyde of interest in organic synthesis.

Chemical Structure and Identification

3,4-Dimethoxy-5-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with two methoxy groups (-OCH₃), a nitro group (-NO₂), and a formyl (aldehyde) group (-CHO).

- IUPAC Name: **3,4-dimethoxy-5-nitrobenzaldehyde**^[1]
- Molecular Formula: C₉H₉NO₅^{[1][2]}
- Canonical SMILES: COC1=CC(=CC(=C1OC)--INVALID-LINK--[O-])C=O^[1]
- InChI Key: NOUWQZZKSKEHCl-UHFFFAOYSA-N^[1]

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of **3,4-Dimethoxy-5-nitrobenzaldehyde**.

Physicochemical Properties

Detailed experimental data for the physical properties of **3,4-Dimethoxy-5-nitrobenzaldehyde** are not readily available in the public domain. The following table summarizes computed physicochemical properties.

Property Name	Value	Source
Molecular Weight	211.17 g/mol	PubChem[1]
Exact Mass	211.04807239 Da	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Topological Polar Surface Area	81.4 Å ²	PubChem[1]
Heavy Atom Count	15	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	338	PubChem[1]

Note: The properties listed are computationally generated and may differ from experimental values.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde** have been reported.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde

This method involves the direct nitration of veratraldehyde (3,4-dimethoxybenzaldehyde).

Protocol:

- Dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.[2]
- At room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution. [2]
- Continuously stir the mixture for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
- Upon completion of the reaction, pour the reaction mixture into a large volume of water.[2]
- A pale yellow solid will precipitate. Collect the solid by filtration.[2]
- Wash the solid repeatedly with water and then dry to obtain the final product.[2]

A reported yield for this reaction is 98%. [2]

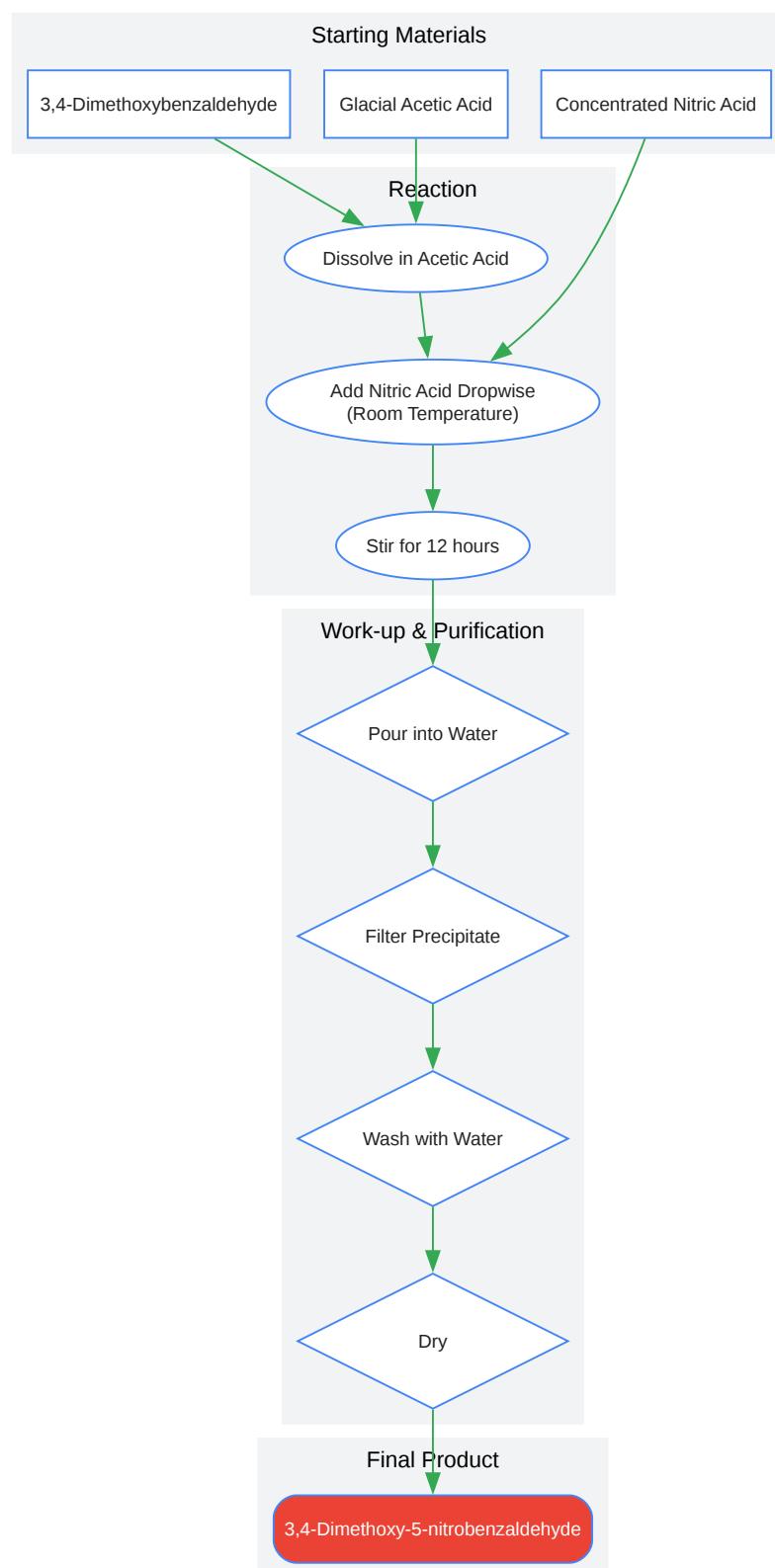
Method 2: Methylation of 5-Nitrovanillin

This synthetic route involves the methylation of the hydroxyl group of 5-nitrovanillin.

Protocol:

- Prepare a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) and cool to 0°C.[3]
- Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.[3]
- After 30 minutes, add methyl iodide (43.18 g, 304.2 mmol) dropwise at 0°C.[3]
- Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3]

- Quench the reaction by adding water.[3]
- Extract the aqueous solution with diethyl ether.[3]
- Wash the organic layer with a 10% sodium hydroxide solution, dry over magnesium sulfate ($MgSO_4$), filter, and evaporate the solvent in vacuo to yield the product as an oil.[3]


A reported yield for this procedure is 40.7%. [3]

Note: Detailed purification and analytical characterization data for the products of these syntheses were not available in the consulted resources.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde** via the nitration of 3,4-dimethoxybenzaldehyde.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethoxy-5-nitrobenzaldehyde | C9H9NO5 | CID 10867565 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-DIMETHOXY-5-NITRO-BENZALDEHYDE synthesis - chemicalbook
[chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [3,4-Dimethoxy-5-nitrobenzaldehyde chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205253#3-4-dimethoxy-5-nitrobenzaldehyde-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com